N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide
Description
N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide is a synthetic organic compound featuring a 6-bromo-substituted indazole core linked to a 5-oxopyrrolidine carboxamide scaffold with a 2-methylpropyl (isobutyl) side chain. This structure places it within the broader class of indazole-3-carboxamide derivatives, which are frequently associated with synthetic cannabinoid receptor agonists (SCRAs). The bromine atom at the 6-position of the indazole ring may enhance steric and electronic interactions with cannabinoid receptors (CB1/CB2), while the 5-oxopyrrolidine moiety introduces a ketone group that could influence metabolic stability and solubility compared to non-oxidized analogs .
Potential applications of this compound are speculative but may align with SCRAs, which mimic Δ9-THC effects. However, its pharmacological profile remains understudied, necessitating further research into receptor binding affinity, metabolic pathways, and toxicological effects.
Properties
Molecular Formula |
C16H19BrN4O2 |
|---|---|
Molecular Weight |
379.25 g/mol |
IUPAC Name |
N-(6-bromo-1H-indazol-3-yl)-1-(2-methylpropyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C16H19BrN4O2/c1-9(2)7-21-8-10(5-14(21)22)16(23)18-15-12-4-3-11(17)6-13(12)19-20-15/h3-4,6,9-10H,5,7-8H2,1-2H3,(H2,18,19,20,23) |
InChI Key |
NOEFTAUCIMTFLB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CC(CC1=O)C(=O)NC2=NNC3=C2C=CC(=C3)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with regulated synthetic cannabinoids listed in the Western Australia Medicines and Poisons Regulations 2016 (2020–2022 amendments). Key analogs and their distinguishing features are outlined below:
Table 1: Structural and Regulatory Comparison of Indazole-3-Carboxamide Derivatives
Key Findings:
Structural Modifications and Pharmacological Implications: The 6-bromo substituent in the target compound may enhance receptor binding compared to non-halogenated analogs like ADB-PINACA, as halogens often improve affinity through hydrophobic interactions . Oxidized rings are more susceptible to hepatic degradation but may reduce lipophilicity, affecting blood-brain barrier penetration. Isobutyl side chains (vs. pentyl or fluoropentyl in analogs) could lower potency due to reduced alkyl chain length, as longer chains (e.g., 5F-AB-PINACA’s fluoropentyl) are associated with higher CB1 efficacy .
Metabolic Stability :
- Fluorinated analogs like 5F-AB-PINACA exhibit prolonged half-lives due to fluorine’s resistance to oxidative metabolism. The bromine in the target compound may confer similar stability but could increase molecular weight, impacting bioavailability.
Regulatory Status :
- While ADB-PINACA, AB-CHMINACA, and 5F-AB-PINACA are explicitly controlled under WA regulations as of 2022, the target compound’s structural deviations (bromo, oxopyrrolidine) likely exclude it from current listings, highlighting the "analog loophole" common in SCRA regulation .
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